molecular formula C17H16Br3NO4 B1247850 Hemibastadinol 2

Hemibastadinol 2

Cat. No. B1247850
M. Wt: 538 g/mol
InChI Key: JCPIPPTTWCBNQY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemibastadinol 2 is a natural product found in Ianthella basta with data available.

Scientific Research Applications

Bacterial Virulence Inhibition

Hemibastadinol 2, identified in marine sponges, has been observed to act as a bacterial virulence blocker. Specifically, it is capable of inhibiting the bacterial type III secretion system (T3SS) in Yersinia pseudotuberculosis. This indicates its potential in preventing bacterial infections without affecting the growth or metabolic activity of the bacteria. Particularly, (+)-1-O-methylhemibastadinol 2 showed significant potency in inhibiting T3SS-driven NF-κB expression, demonstrating its effectiveness in hindering bacterial virulence mechanisms (McCauley et al., 2017).

Enzyme Inhibition for Antifouling

Hemibastadin derivatives, including hemibastadinol 2, are known for their potent inhibitory activity against blue mussel phenoloxidase (PO). This enzyme is crucial for the mussel's attachment to substrates, making hemibastadinol 2 a potential candidate for anti-fouling applications. The study highlighted the structural importance of natural selection in yielding antifouling compounds, with natural product analogs showing superior inhibitory properties compared to structurally modified derivatives (Niemann et al., 2015).

Protein Kinase Inhibition

In a study involving marine sponge extracts, hemibastadinol 2, among other compounds, demonstrated strong inhibition rates for multiple protein kinases. This suggests its potential utility in therapeutic applications, particularly in conditions where protein kinase activity is a contributing factor. The study highlighted the compound's potential in the pharmaceutical realm, especially for diseases linked to abnormal protein kinase activities (Niemann et al., 2013).

properties

Product Name

Hemibastadinol 2

Molecular Formula

C17H16Br3NO4

Molecular Weight

538 g/mol

IUPAC Name

(2S)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanamide

InChI

InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)3-4-21-17(25)15(23)8-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1

InChI Key

JCPIPPTTWCBNQY-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O

synonyms

hemibastadinol 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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